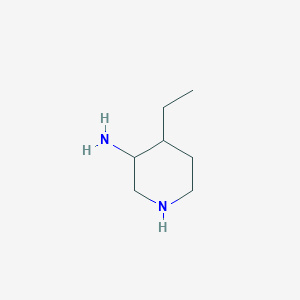
(3R,4S)-4-Ethylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-piperidin-3-ylamine: is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various medicinal compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-piperidin-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethyl-piperidine with ammonia or primary amines in the presence of a catalyst. The reaction conditions often involve moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 4-ethyl-piperidin-3-ylamine may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as iron complexes can enhance the efficiency of the reaction, reducing the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-piperidin-3-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions include various substituted piperidines, which can be further utilized in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-piperidin-3-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-ethyl-piperidin-3-ylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, widely used in pharmaceuticals.
4-Methyl-piperidin-3-ylamine: Similar structure with a methyl group instead of an ethyl group.
3,4-Dimethyl-piperidine: Contains two methyl groups on the piperidine ring.
Uniqueness: 4-Ethyl-piperidin-3-ylamine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug synthesis and other chemical processes.
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
4-ethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-2-6-3-4-9-5-7(6)8/h6-7,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
RBCAWQWZZBWZOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCNCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





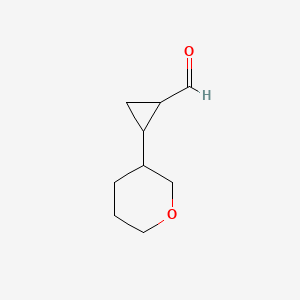
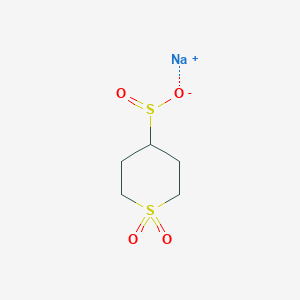

amine](/img/structure/B13192464.png)
![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)

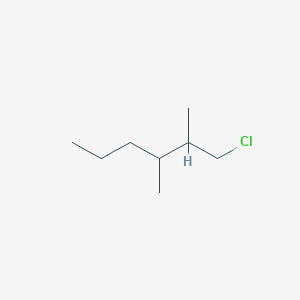
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
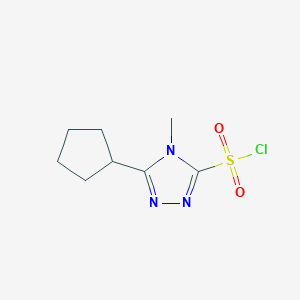
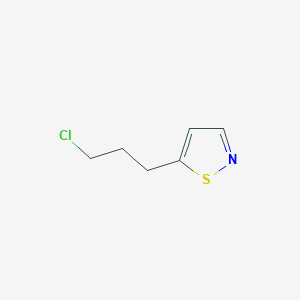
![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
